(6-Oxo-3-pentyloxan-2-yl) acetate
Description
(6-Oxo-3-pentyloxan-2-yl) acetate is a substituted oxane (tetrahydropyran) derivative characterized by a pentyl group at position 3, a ketone at position 6, and an acetyloxy moiety at position 2. This compound belongs to the class of cyclic esters and acetates, which are of interest due to their applications in organic synthesis, pharmaceuticals, and materials science. Structurally, the oxane ring adopts a chair conformation stabilized by intramolecular hydrogen bonding and steric effects, as confirmed by crystallographic studies using tools like SHELX and ORTEP-3 .
The synthesis typically involves acetylation of a hydroxylated oxane precursor. For example, analogous compounds, such as 6-phenyloxan-2,4-dione, are synthesized via condensation reactions involving aldehydes and β-keto esters under basic conditions . The pentyl and acetyl substituents in (6-Oxo-3-pentyloxan-2-yl) acetate influence its solubility, reactivity, and spectroscopic properties, distinguishing it from related structures.
Properties
CAS No. |
23330-10-1 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(6-oxo-3-pentyloxan-2-yl) acetate |
InChI |
InChI=1S/C12H20O4/c1-3-4-5-6-10-7-8-11(14)16-12(10)15-9(2)13/h10,12H,3-8H2,1-2H3 |
InChI Key |
XXBSZTCPBJFCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(=O)OC1OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-3-pentyloxan-2-yl) acetate typically involves the reaction of 3-pentyloxan-2-one with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of (6-Oxo-3-pentyloxan-2-yl) acetate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(6-Oxo-3-pentyloxan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxan derivatives. These products have various applications in organic synthesis and industrial processes .
Scientific Research Applications
(6-Oxo-3-pentyloxan-2-yl) acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research on its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Oxo-3-pentyloxan-2-yl) acetate involves its interaction with specific molecular targets. The oxan ring and acetate group play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The pentyl group in (6-Oxo-3-pentyloxan-2-yl) acetate enhances lipophilicity compared to phenyl or smaller alkyl groups in analogs.
- Functional Groups: The acetyloxy group at position 2 increases electrophilicity, favoring nucleophilic acyl substitution reactions, whereas diketones (e.g., 6-phenyloxan-2,4-dione) exhibit keto-enol tautomerism .
Spectroscopic and Reactivity Comparisons
NMR Spectroscopy
NMR studies (e.g., Figure 6 in ) reveal that substituents alter chemical shifts in specific regions:
- Region A (positions 39–44) : In (6-Oxo-3-pentyloxan-2-yl) acetate, the pentyl chain causes upfield shifts (~0.5–1.0 ppm) for adjacent protons due to shielding effects.
- Region B (positions 29–36) : The acetyloxy group induces downfield shifts (~2.0–2.5 ppm) for protons near the ester carbonyl, contrasting with phenyl-substituted analogs, where aromatic ring currents dominate .
Reactivity Patterns
- Hydrolysis : The acetate group undergoes alkaline hydrolysis to yield a hydroxylated oxane, while lactones (e.g., 5-phenyl-3-oxo-delta-lactone) hydrolyze to carboxylic acids.
- Thermal Stability : Ketone-containing oxanes (e.g., 6-phenyloxan-2,4-dione) decompose at higher temperatures (>200°C) compared to acetates (~150–180°C) due to weaker C=O bonds in diketones .
Research Findings and Implications
Structural Insights from Crystallography
Software such as SHELXL and ORTEP-3 has been critical in resolving the chair conformation of the oxane ring and substituent orientations . For instance, the pentyl group in (6-Oxo-3-pentyloxan-2-yl) acetate adopts an equatorial position to minimize steric strain, a feature absent in planar lactones.
Lumping Strategy in Property Prediction
As noted in , compounds with analogous skeletons (e.g., oxanes, lactones) can be "lumped" into groups with shared physicochemical properties. This approach predicts that (6-Oxo-3-pentyloxan-2-yl) acetate exhibits similar volatility and solubility to ethyl acetoacetate, validated by experimental logP values (~2.5 vs. 2.1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
